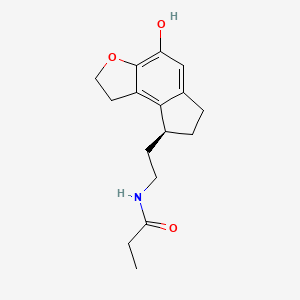
4-Hydroxy Ramelteon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Ramelteon is a metabolite of Ramelteon . It is a bioactive small molecule and is used for research purposes .
Synthesis Analysis
A novel and practical synthesis of Ramelteon has been reported . The synthesis begins with the same material and includes three reactions: nucleophilic addition, hydrogenation, and propionylation . The overall yield in this process is almost twice as much as those in the known routes . Another process for the synthesis of Ramelteon has been reported in a patent .Molecular Structure Analysis
The molecular formula of 4-Hydroxy Ramelteon is C16 H21 N O3 . Its molecular weight is 275.34 . A molecular modelling analysis based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that Ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .Physical And Chemical Properties Analysis
The melting point of 4-Hydroxy Ramelteon is 145-147°C and its boiling point is predicted to be 509.7±50.0 °C . The molecular formula of 4-Hydroxy Ramelteon is C16 H21 N O3 and its molecular weight is 275.34 .Wissenschaftliche Forschungsanwendungen
Metabolism and Drug-Drug Interaction
4-Hydroxy Ramelteon, a metabolite of Ramelteon, plays a significant role in the drug's metabolism and its interaction with other drugs. Research has shown that Ramelteon undergoes extensive metabolism in human liver microsomes, leading to the formation of various metabolites, including 4-Hydroxy Ramelteon, through pathways catalyzed by enzymes such as CYP1A2, CYP2C19, and CYP3A4. This metabolic process is crucial for understanding Ramelteon's pharmacokinetics and its potential drug-drug interactions, particularly with fluvoxamine, which significantly increases Ramelteon exposure by inhibiting these metabolic pathways. This information is vital for developing safe and effective therapeutic strategies involving Ramelteon, especially in patients taking multiple medications (Obach & Ryder, 2010).
Neurochemical Properties and Receptor Selectivity
Ramelteon's action mechanism is attributed to its high affinity for melatonin receptors MT1 and MT2, which are involved in regulating the circadian rhythm and sleep-wake cycle. Studies have demonstrated Ramelteon's selective agonist activity at these receptors, significantly higher than melatonin, suggesting its potential therapeutic applications in sleep disorders and possibly other conditions influenced by the circadian rhythm. This receptor selectivity underscores Ramelteon's effectiveness in treating insomnia without the side effects typically associated with non-selective agents (Kato et al., 2005).
Pharmacokinetics and Absorption
Understanding the pharmacokinetics and absorption of Ramelteon, including its metabolites like 4-Hydroxy Ramelteon, is crucial for optimizing its clinical use. Research has detailed the rapid absorption and elimination of Ramelteon and its metabolites, highlighting the significant role of renal excretion in its elimination. This knowledge helps in predicting the behavior of Ramelteon in the human body, including its bioavailability and the potential impact of renal function on its pharmacokinetics, aiding in the personalized medicine approach for treating sleep disorders (Stevenson et al., 2004).
Cardioprotective Properties
Interestingly, Ramelteon and its metabolites, including 4-Hydroxy Ramelteon, have been investigated for potential cardioprotective properties. Activation of melatonin receptors, which Ramelteon selectively agonizes, has been linked to cardioprotection, possibly through the involvement of mitochondrial potassium channels. This suggests that Ramelteon could have therapeutic applications beyond sleep disorders, offering protection against ischemia-reperfusion injury, a common issue in heart disease. The exploration of these properties could lead to new therapeutic uses of Ramelteon in cardiovascular medicine (Stroethoff et al., 2018).
Wirkmechanismus
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQCJSLRUTQQH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Ramelteon | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

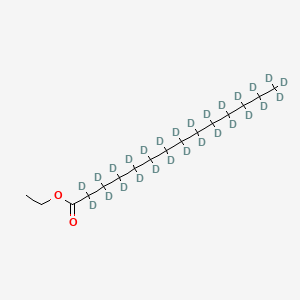
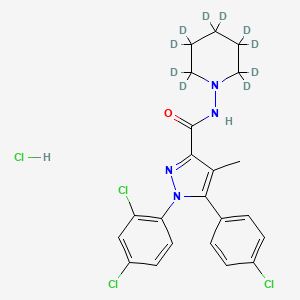

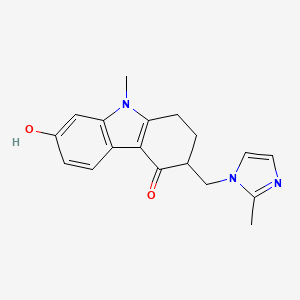


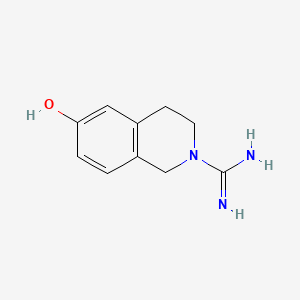

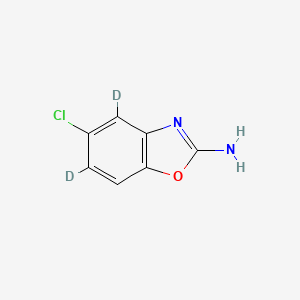
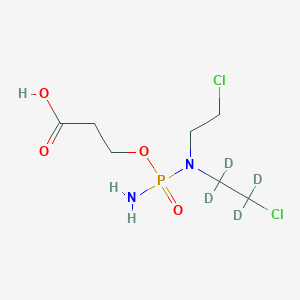
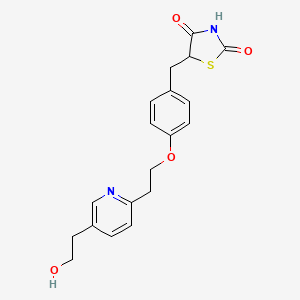
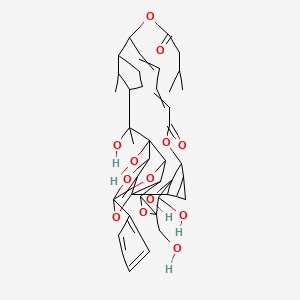

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)